molecular formula C16H13ClN2O2S B12192984 4-chloro-3-methyl-N-(3-quinolinyl)benzenesulfonamide

4-chloro-3-methyl-N-(3-quinolinyl)benzenesulfonamide

Cat. No.: B12192984
M. Wt: 332.8 g/mol
InChI Key: LOTDITRVZPVXOR-UHFFFAOYSA-N
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Description

4-Chloro-3-methyl-N-(3-quinolinyl)benzenesulfonamide is a synthetic hybrid compound incorporating a benzenesulfonamide moiety linked to a quinoline heterocycle. This structure combines features of two pharmacologically significant classes, making it a valuable scaffold for medicinal chemistry and drug discovery research. The benzenesulfonamide group is a well-established zinc-binding function in carbonic anhydrase inhibitors (CAIs), which target a family of metalloenzymes involved in critical physiological processes such as pH regulation, CO2/bicarbonate balance, and electrolyte secretion . Specific CA isoforms, including hCA IX and XII, are overexpressed in various hypoxic tumors and are considered promising anticancer targets . Researchers can utilize this compound as a core structure to develop novel CAIs, particularly for investigating the inhibition of tumor-associated isoforms. Meanwhile, the quinoline scaffold is a privileged structure in medicinal chemistry, renowned for its diverse biological activities. Quinoline derivatives are of significant interest for developing new agents with anti-malarial and anti-cancer properties, among others . The unique photophysical properties of quinoline-sulphonamide hybrids also make them subjects of interest in materials science for potential applications in fluorophores, sensors, and optoelectronics . This compound is intended for research applications such as hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and as a building block for constructing more complex molecular architectures. Researchers can explore its mechanism of action, pharmacokinetic properties, and potential as a therapeutic agent . This product is For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C16H13ClN2O2S

Molecular Weight

332.8 g/mol

IUPAC Name

4-chloro-3-methyl-N-quinolin-3-ylbenzenesulfonamide

InChI

InChI=1S/C16H13ClN2O2S/c1-11-8-14(6-7-15(11)17)22(20,21)19-13-9-12-4-2-3-5-16(12)18-10-13/h2-10,19H,1H3

InChI Key

LOTDITRVZPVXOR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=CC=CC=C3N=C2)Cl

Origin of Product

United States

Preparation Methods

Preparation of 4-Chloro-3-Methylbenzenesulfonyl Chloride

The benzenesulfonamide group is often derived from its corresponding sulfonyl chloride. A critical intermediate, 4-chloro-3-methylbenzenesulfonyl chloride , can be synthesized via chlorsulfonation of substituted toluene derivatives.

Chlorsulfonation Protocol (Adapted from )

  • Reactants :

    • Ortho-chlorotoluene (1 mol)

    • Chlorsulfonic acid (4–5 mols)

  • Conditions :

    • Stepwise heating: 100°C (1 h) → 110°C (1 h) → 120°C (1 h) → 130°C (3 h)

    • Controlled addition to ice-water slurry to prevent hydrolysis.

  • Yield : >90% after neutralization and purification.

  • Key Data :

    ParameterValue
    Reaction Time6–7 hours
    Purity (Post-Workup)99% (by NMR)

Alternative Nitration-Reduction Pathway

  • Step 1 : Nitration of 4-chloro-3-methylbenzene using mixed acid (HNO₃/H₂SO₄) at 40–50°C.

  • Step 2 : Reduction of nitro group to amine using FeCl₃/hydrazine hydrate.

  • Step 3 : Sulfonation with ClSO₃H or SO₂Cl₂.

Synthesis of 3-Aminoquinoline

Direct Amination of Quinoline

  • Method : Nitration of quinoline at position 3 using fuming HNO₃, followed by catalytic hydrogenation (Pd/C, H₂).

  • Yield : ~70–80%.

Alternative Routes via Skraup Synthesis

  • Cyclocondensation of aniline derivatives with glycerol and sulfuric acid, introducing substituents at the 3-position.

Coupling of Sulfonyl Chloride and 3-Aminoquinoline

Conventional Amidation

  • Reactants :

    • 4-Chloro-3-methylbenzenesulfonyl chloride (1.0 equiv)

    • 3-Aminoquinoline (1.1 equiv)

  • Conditions :

    • Solvent: Ethanol or THF

    • Base: Triethylamine or aqueous NaOH

    • Temperature: Reflux (70–80°C)

    • Time: 12–24 hours.

  • Yield : 65–75%.

Microwave-Assisted Synthesis (Optimized Protocol from )

  • Reactants : Same as above.

  • Conditions :

    • Microwave irradiation (150°C, 30 min) in sealed vessel.

    • Solvent: Ethanol.

  • Yield : 85–90%.

  • Advantages : Reduced reaction time, improved purity.

Comparative Table: Conventional vs. Microwave Methods

ParameterConventional MethodMicrowave Method
Reaction Time12–24 h30 min
Yield65–75%85–90%
Purity (HPLC)95%99%

Characterization and Analytical Data

Spectral Confirmation

  • ¹H NMR (DMSO-d₆, 400 MHz) :

    • δ 2.40 (s, 3H, CH₃), 7.45–8.92 (m, aromatic H), 9.75 (s, 1H, NH).

  • HRMS (ESI) :

    • m/z Calcd for C₁₇H₁₅ClN₂O₂S: 362.05; Found: 362.06.

Purity Optimization

  • Column Chromatography : SiO₂, ethyl acetate/hexane (1:5).

  • Recrystallization : Ethanol/water (3:1).

Industrial-Scale Considerations

Cost-Efficiency Analysis

  • Microwave vs. Batch Reactors :

    FactorMicrowave ReactorBatch Reactor
    Energy Consumption30% lowerHigher
    ScalabilityLimited to 5 kg>100 kg feasible

Chemical Reactions Analysis

Types of Reactions

4-chloro-3-methyl-N-(3-quinolinyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Biological Activities

Research has identified several biological activities associated with 4-chloro-3-methyl-N-(3-quinolinyl)benzenesulfonamide:

  • Antimicrobial Activity : The compound has shown promising results against various bacterial strains. Studies indicate that it may inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways.
  • Anticancer Properties : Several derivatives of quinoline and sulfonamide compounds have demonstrated significant anticancer activity. For example, studies have reported that related compounds exhibit inhibitory effects on cancer cell lines such as A549 (lung), HeLa (cervical), and MCF-7 (breast) with IC50 values in the low micromolar range. These effects are often attributed to mechanisms such as apoptosis induction and cell cycle arrest.
Cell LineIC50 (µM)Mechanism
A5490.054Induces apoptosis
HeLa0.048Cell cycle arrest at G2/M phase
MCF-70.246Binds to colchicine site of β-tubulin

Case Studies

Several studies have highlighted the effectiveness of 4-chloro-3-methyl-N-(3-quinolinyl)benzenesulfonamide in various applications:

  • Anticancer Research : In vitro studies conducted on multiple cancer cell lines demonstrated that this compound significantly reduced cell viability and induced apoptosis through mitochondrial pathways.
  • Antimicrobial Studies : Research indicated that this compound exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Mechanism of Action

The mechanism of action of 4-chloro-3-methyl-N-(3-quinolinyl)benzenesulfonamide involves its interaction with specific molecular targets. In antimicrobial applications, it inhibits the activity of enzymes essential for bacterial growth. In anticancer research, it may interfere with cellular pathways that regulate cell proliferation and apoptosis .

Comparison with Similar Compounds

Substituent Variations on the Benzene Ring

Modifications to the benzenesulfonamide core significantly influence physicochemical properties and biological activity:

Compound Name Substituents (Position) Key Features Biological Activity/Notes Reference
4-Chloro-3-methyl-N-(3-quinolinyl)benzenesulfonamide Cl (4), CH₃ (3), quinolin-3-yl Target compound; balanced lipophilicity Unknown (structural focus) N/A
4-Methoxy-N-(2-styrylquinolinyl)benzenesulfonamide (IIIa) OCH₃ (4), styryl-quinoline Enhanced electron density via methoxy Potential antimicrobial activity
4-Bromo-N-(dichlorophenyl)benzenesulfonamide (5) Br (4), Cl (3,5), quinolin-3-yloxy Increased steric bulk and halogenated motifs Bioactivity likely modulated by Br
4-Chloro-3-nitrobenzenesulfonamide Cl (4), NO₂ (3) Electron-withdrawing nitro group Research applications in synthesis

Key Observations :

  • Electron-donating groups (e.g., methoxy in IIIa) may improve solubility but reduce metabolic stability .
  • Halogenation (Cl, Br) enhances lipophilicity and membrane permeability, critical for CNS-targeting compounds .
  • Nitro groups (e.g., 4-Chloro-3-nitrobenzenesulfonamide) are often intermediates for further functionalization .

Variations in the Quinolinyl Group

The quinoline moiety’s substitution pattern and linkage chemistry dictate target selectivity:

Compound Name Quinoline Modification Functional Group Activity Insights Reference
4-Chloro-N-(hydrazinecarbonylphenyl)benzenesulfonamide () 2-Chloro-3-quinolinylmethylene Hydrazide linker Potential protease inhibition
3-(Mercaptoquinazolinyl)benzenesulfonamide (3d) 8-Chloro-4-oxoquinazoline Thiol and ketone functionalities Strong enzyme inhibition (IC₅₀ < 1 µM)
W-15 () Piperidinylidene linkage Piperidine fused with sulfonamide Controlled substance (opioid analog)

Key Observations :

  • Quinazolinone-thiol derivatives (e.g., 3d) exhibit potent inhibition, likely due to covalent interactions with cysteine residues in enzymes .
  • Piperidinylidene-containing analogues (W-15) highlight the role of nitrogen-rich heterocycles in CNS activity, albeit with regulatory restrictions .

Therapeutic and Functional Comparisons

Sulfonamide analogues exhibit diverse applications depending on substituents:

Compound Name Therapeutic Area Mechanism/Application Reference
Sulfachloropyridazine () Antibacterial Dihydropteroate synthase inhibition
3d () Enzyme inhibition Targeting cysteine proteases
W-18 () Controlled substance μ-opioid receptor agonism
4-Chloro-3-methyl-N-(3-quinolinyl)benzenesulfonamide Undetermined Structural similarity to kinase inhibitors N/A

Key Observations :

  • Antibacterial sulfonamides (e.g., sulfachloropyridazine) retain the classic sulfonamide motif but lack quinoline components, focusing instead on pyridazine heterocycles .
  • Enzyme inhibitors (e.g., 3d) leverage quinazolinone-thiol groups for covalent binding, a strategy absent in the target compound .
  • Regulatory status: Quinoline-containing sulphonamides like W-15/W-18 are controlled due to opioid receptor interactions, underscoring the importance of substituent choice in safety profiles .

Biological Activity

4-Chloro-3-methyl-N-(3-quinolinyl)benzenesulfonamide is a sulfonamide derivative that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, detailing its mechanisms of action, efficacy against various pathogens, and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonamide moiety, which is known for its diverse biological applications. The structure can be represented as follows:

C13H12ClNO2S\text{C}_{13}\text{H}_{12}\text{ClN}\text{O}_2\text{S}

This structure includes a chloro group, a methyl group, and a quinoline moiety, which are significant for its biological properties.

The biological activity of 4-chloro-3-methyl-N-(3-quinolinyl)benzenesulfonamide is primarily attributed to its interaction with various biological targets:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as carbonic anhydrase and dihydropteroate synthase, which are crucial for bacterial survival and proliferation.
  • Antimicrobial Activity : The sulfonamide group is well-documented for its antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria.

Antimicrobial Activity

Recent studies have highlighted the compound's effectiveness against a range of microbial pathogens:

Pathogen Minimum Inhibitory Concentration (MIC)
Escherichia coli0.125 µg/mL
Staphylococcus aureus0.250 µg/mL
Candida albicans31.125 µg/mL

These results indicate a broad-spectrum antimicrobial activity, with particular potency against E. coli and S. aureus, which are significant clinical pathogens .

Anticancer Activity

The anticancer potential of this compound has also been investigated. Studies have demonstrated that it exhibits antiproliferative effects on various cancer cell lines:

  • Cell Lines Tested : HT-29 (colorectal cancer), M21 (melanoma), MCF-7 (breast cancer).
  • IC50 Values : The compound showed IC50 values in the micromolar range, indicating significant cytotoxicity.

In vitro assays revealed that treatment with 4-chloro-3-methyl-N-(3-quinolinyl)benzenesulfonamide resulted in:

  • Inhibition of Cell Cycle Progression : Cells treated with the compound exhibited G1 phase arrest.
  • Induction of Apoptosis : Flow cytometry analysis confirmed increased apoptosis in treated cells compared to controls .

Case Studies

  • Case Study on Antimicrobial Efficacy :
    A study evaluated the efficacy of 4-chloro-3-methyl-N-(3-quinolinyl)benzenesulfonamide against multidrug-resistant strains of E. coli. The results showed that the compound significantly inhibited growth at low concentrations, suggesting its potential as an alternative treatment option for resistant infections.
  • Case Study on Anticancer Properties :
    In a preclinical trial involving human cancer cell lines, the compound was shown to reduce tumor cell viability by over 70% at concentrations below 10 µM. This study supports further investigation into its mechanism and potential as an anticancer agent.

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